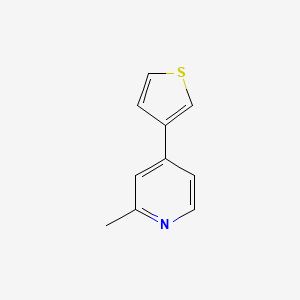

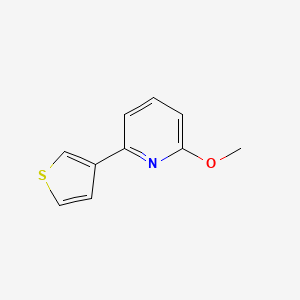

2-Methoxy-6-(3-thienyl)pyridine

Overview

Description

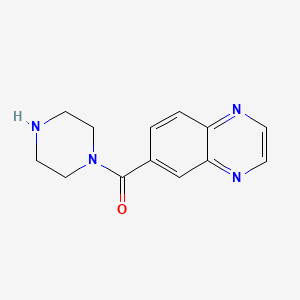

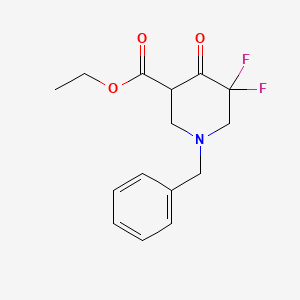

“2-Methoxy-6-(3-thienyl)pyridine” is a chemical compound with a molecular weight of 191.25 . The IUPAC name for this compound is 2-methoxy-6-(3-thienyl)pyridine .

Molecular Structure Analysis

The InChI code for “2-Methoxy-6-(3-thienyl)pyridine” is 1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(3-thienyl)pyridine” include a molecular weight of 191.25 . Other properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications

Non-Linear Optical Material Development

2-Methoxy-6-(3-thienyl)pyridine: has been identified to exhibit higher non-linear optical (NLO) activity, which suggests its potential use in the development of new optical materials . These materials are crucial for various optical devices, such as optical switches, modulators, and data storage systems.

Pharmaceutical Compound Design

The presence of intramolecular interactions and charge transfers between the pyridine ring and the oxygen atom is a common feature in pharmaceutical compounds. This characteristic of 2-Methoxy-6-(3-thienyl)pyridine could pave the way for its biomedical applications, particularly in the design of new drugs with specific targeting capabilities .

Organic Electronics

Compounds containing thiophene and pyridine residues, like 2-Methoxy-6-(3-thienyl)pyridine , are promising materials for applications in organic electronics due to their suitable electrochemical and mechanical properties . These include high environmental resistance, making them ideal for long-lasting electronic devices.

Molecular Sensing

The unique structural features of 2-Methoxy-6-(3-thienyl)pyridine make it a potential candidate for molecular sensing applications. Its ability to undergo specific interactions with other molecules can be harnessed in the detection and measurement of various chemical species .

Electropolymerization Monomers

This compound is of interest as a monomeric unit for electropolymerization. The electropolymerized materials can be used to create conductive polymers, which are essential in the fabrication of electronic components like transistors and capacitors .

DNA Interaction Studies

Ruthenium complexes that include thiophene and pyridine residues have shown the ability to bind telomere G quadruplexes of human DNA2-Methoxy-6-(3-thienyl)pyridine could be used to study these interactions, which are significant in understanding genetic stability and telomere-related diseases .

Catalysis

The structural properties of 2-Methoxy-6-(3-thienyl)pyridine may allow it to act as a ligand in catalytic processes. This could lead to the development of new catalysts for chemical reactions, potentially improving efficiency and selectivity .

Coating Materials for Nanocomposites

The compound’s ability to form complexes with metals can be utilized in creating coatings for gold-silver nanocomposites. These nanocomposites have various applications, including in catalysis and as materials with unique optical properties .

properties

IUPAC Name |

2-methoxy-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFUUUDQZFCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(3-thienyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)

![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)